Fmoc-Asp(NMe2)-OH

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection

Aspartimide formation during Fmoc-SPPS of Asp-Gly or Asp-Asn motifs can generate 5-60% impurities, reducing yield and complicating purification. Fmoc-Asp(NMe2)-OH replaces the labile β-ester with a chemically inert dimethylamide group, providing an intrinsic, sequence-independent solution. • Eliminates aspartimide and piperidide adducts without backbone protection strategies • Compatible with standard 20% piperidine/DMF deprotection; >99% Fmoc removal efficiency • Simplifies synthetic protocols and improves crude peptide purity for Asp-containing sequences

Molecular Formula C21H22N2O5
Molecular Weight 382.416
CAS No. 138585-02-1
Cat. No. B2406150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(NMe2)-OH
CAS138585-02-1
Molecular FormulaC21H22N2O5
Molecular Weight382.416
Structural Identifiers
SMILESCN(C)C(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H22N2O5/c1-23(2)19(24)11-18(20(25)26)22-21(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,27)(H,25,26)/t18-/m0/s1
InChIKeyVXKRBLOYXZGVTI-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(NMe2)-OH Chemical Profile


Fmoc-Asp(NMe2)-OH (CAS 138585-02-1; synonym Fmoc-N,N-dimethyl-L-asparagine) is an Fmoc-protected aspartic acid derivative in which the side-chain carboxyl group is converted to an N,N-dimethylamide. It belongs to the class of specialized Fmoc-amino acid building blocks employed in Fmoc/tBu solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amine during chain assembly, while the dimethylamide modification eliminates the free β-carboxyl group present in standard aspartic acid derivatives such as Fmoc-Asp(OtBu)-OH or Fmoc-Asp-OH [1]. This structural modification fundamentally alters the hydrogen-bonding capacity of the side chain and prevents the base-catalyzed aspartimide side reaction that plagues conventional Asp building blocks [2]. The compound is supplied as a crystalline powder with typical purities of ≥95% (HPLC) and is stored under freezer conditions to preserve integrity [3].

Why Fmoc-Asp(NMe2)-OH Is Irreplaceable


Standard Fmoc-aspartic acid derivatives such as Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH rely on ester-based side-chain protection that is susceptible to base-catalyzed aspartimide formation during repetitive piperidine-mediated Fmoc deprotection cycles [1]. This side reaction generates aspartimide and piperidide adducts that can account for 5–60% of crude peptide product, depending on sequence context, drastically reducing yield and complicating purification [2]. Fmoc-Asp(NMe2)-OH replaces the labile β-ester with a dimethylamide group that is chemically inert under standard Fmoc-SPPS conditions—the Fmoc group is removed with >99% efficiency by 20% piperidine/DMF while the NMe2 moiety remains fully intact . Furthermore, the dimethylamide side chain cannot participate in the intramolecular cyclization that generates aspartimide, providing an intrinsic, sequence-independent solution to the aspartimide problem that does not require backbone protection strategies or alternative cleavage cocktails. For peptides containing Asp-Gly, Asp-Asn, or other aspartimide-prone motifs, direct substitution with Fmoc-Asp(OtBu)-OH is chemically ineffective, making Fmoc-Asp(NMe2)-OH a structurally unique and non-interchangeable building block.

Fmoc-Asp(NMe2)-OH Differentiation Evidence


Deprotection Efficiency vs Fmoc-Asp(OtBu)-OH

Fmoc-Asp(NMe2)-OH undergoes quantitative Fmoc removal (>99%) under standard conditions (20% piperidine in DMF, 2 × 5 min), while the dimethylamide side chain remains completely intact . In contrast, Fmoc-Asp(OtBu)-OH, the most widely used commercial Asp building block, exhibits partial tert-butyl ester loss and concomitant aspartimide formation under identical deprotection conditions, with aspartimide-related by-products reaching 5–60% depending on the adjacent C-terminal residue [1]. The >99% deprotection efficiency combined with zero detectable loss of the NMe2 group provides a quantitative basis for superior crude peptide purity and reduced purification burden.

Solid-Phase Peptide Synthesis Fmoc Deprotection Orthogonal Protection

Aspartimide Suppression vs Fmoc-Asp(OtBu)-OH

The aspartimide side reaction, caused by intramolecular cyclization of the Asp side-chain ester onto the backbone amide nitrogen, generates complex impurity profiles in Fmoc-SPPS. Fmoc-Asp(NMe2)-OH replaces the susceptible β-ester with an N,N-dimethylamide that is structurally incapable of undergoing this cyclization [1]. Fmoc-Asp(OtBu)-OH, the standard comparator, generates aspartimide levels that are highly sequence-dependent, with Asp-Gly and Asp-Asn motifs being particularly problematic. Studies on aspartimide formation in Fmoc-SPPS have documented aspartimide-derived impurities as high as 60% of crude product for Fmoc-Asp(OtBu)-OH in Asp-Gly contexts, whereas the dimethylamide modification provides intrinsic, sequence-independent elimination of this side reaction [2].

Aspartimide Prevention SPPS Side Reactions Peptide Quality

Conformational Impact of Dimethylamide Side Chain

The N,N-dimethylamide side chain of Fmoc-Asp(NMe2)-OH eliminates the hydrogen-bond donor capacity of the asparagine side chain while retaining its hydrogen-bond acceptor properties . This contrasts with Fmoc-Asn-OH, which presents a primary amide (–CONH₂) capable of both donating and accepting hydrogen bonds. The differential hydrogen-bonding profile has been exploited in structure-activity relationship (SAR) studies: [5-(N4,N4-dimethylasparagine),8-lysine]vasopressin retained approximately 3% of the antidiuretic potency of native lysine-vasopressin (5.5 ± 0.3 units/mg), demonstrating that dimethylation at this position produces a measurable and predictable pharmacological effect [1]. This established SAR precedent supports the use of Fmoc-Asp(NMe2)-OH as a tool for systematic interrogation of side-chain hydrogen bonding in peptide ligand-receptor interactions.

Peptide Conformation Secondary Structure Structure-Activity Relationship

Enantiomeric Purity vs Industry Benchmarks

Commercial Fmoc-Asp(NMe2)-OH from established manufacturers is specified at ≥95% purity (HPLC) with enantiomeric impurity (D-enantiomer) controlled to ≤0.5% [1]. This specification is comparable to or exceeds the industry norm for specialized Fmoc-building blocks. By comparison, standard Fmoc-Asp(OtBu)-OH from leading suppliers is specified at ≥98% purity (HPLC) with enantiomeric purity ≥99.8% for high-grade material . While the absolute HPLC purity of Fmoc-Asp(NMe2)-OH (≥95%) is slightly lower than that of the mass-produced OtBu standard, the enantiomeric specification (≤0.5% D-isomer) is stringent and ensures that diastereomeric contamination of the final peptide product is minimized—a critical requirement for pharmaceutical peptide synthesis where even 1% D-epimer can complicate regulatory filings.

Chiral Purity Quality Control Peptide Diastereomer Control

Fmoc-Asp(NMe2)-OH Applications


Aspartimide-Prone Peptide Synthesis

Peptides containing the Asp-Gly or Asp-Asn dipeptide motifs are notoriously susceptible to aspartimide formation during Fmoc-SPPS when standard Fmoc-Asp(OtBu)-OH is employed. Fmoc-Asp(NMe2)-OH provides a sequence-independent solution: its dimethylamide side chain cannot undergo the intramolecular cyclization that generates aspartimide [1]. For peptides such as scorpion toxin fragments, EGF-like domains, or therapeutic peptides containing these motifs, substituting Fmoc-Asp(OtBu)-OH with Fmoc-Asp(NMe2)-OH at the Asp position eliminates the need for backbone amide protection strategies (e.g., Dmb or Hmb groups) or modified deprotection cocktails (e.g., piperidine + HOBt or organic acids) [2]. This simplifies the synthetic protocol, reduces the number of specialized building blocks required, and directly improves crude peptide purity.

Side-Chain Hydrogen Bonding SAR

Fmoc-Asp(NMe2)-OH is the building block of choice for SAR campaigns investigating the role of asparagine side-chain hydrogen bonding in peptide-receptor interactions. The N,N-dimethylamide group retains hydrogen-bond acceptor capacity while eliminating donor functionality, allowing researchers to dissect the contributions of each hydrogen-bonding mode [1]. The established precedent with [5-(N4,N4-dimethylasparagine),8-lysine]vasopressin—which retains ~3% antidiuretic potency—demonstrates that this modification produces quantifiable pharmacological effects that can guide lead optimization [2]. Systematic scanning of Asn positions in peptide ligands with Fmoc-Asp(NMe2)-OH enables identification of critical hydrogen-bond donor sites for target engagement.

Constrained Peptide Library Synthesis

The dimethylamide modification on the aspartic acid side chain introduces steric bulk and alters local conformational preferences, making Fmoc-Asp(NMe2)-OH a valuable component in the design of conformationally constrained peptide libraries [1]. When combined with other backbone modifications such as N-methyl amino acids or pseudoproline dipeptides, this building block contributes to the generation of peptide libraries with enhanced proteolytic stability, improved membrane permeability, and diversified three-dimensional architectures. Such libraries are central to drug discovery efforts targeting intracellular protein-protein interactions or protease-resistant therapeutic peptides.

GMP Manufacturing of Complex Peptides

In the GMP production of therapeutic peptides exceeding 20–30 amino acids, aspartimide-related impurities can constitute a significant fraction of the crude product, necessitating costly multi-step preparative HPLC purification [1]. The use of Fmoc-Asp(NMe2)-OH at aspartimide-prone positions eliminates this impurity class at the source, potentially reducing purification steps and improving overall yield. For contract manufacturing organizations (CMOs) and pharmaceutical companies, this translates to lower cost of goods (COGS), faster production timelines, and simplified regulatory documentation by eliminating the need to characterize and control aspartimide-related impurities in the final drug substance.

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